Bienvenue dans la boutique en ligne BenchChem!

8-methoxy-2-oxo-2H-chromene-3-carboxamide

antiproliferative activity hepatocellular carcinoma structure–activity relationship

8-Methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1728-88-7) is a synthetic coumarin derivative belonging to the 2-oxo-2H-chromene-3-carboxamide class, distinguished by a methoxy substituent at position 8 of the chromene ring. This compound serves as the essential unsubstituted amide scaffold from which a series of N-substituted 8-methoxycoumarin-3-carboxamides have been designed and synthesized, several of which have demonstrated potent antiproliferative activity against hepatocellular carcinoma (HepG2) cells with IC50 values in the sub-micromolar range.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 1728-88-7
Cat. No. B1633243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS1728-88-7
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N
InChIInChI=1S/C11H9NO4/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H2,12,13)
InChIKeyISFMQIFPKSHWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1728-88-7): Core Scaffold for Potent Anticancer Coumarin-3-carboxamides


8-Methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1728-88-7) is a synthetic coumarin derivative belonging to the 2-oxo-2H-chromene-3-carboxamide class, distinguished by a methoxy substituent at position 8 of the chromene ring . This compound serves as the essential unsubstituted amide scaffold from which a series of N-substituted 8-methoxycoumarin-3-carboxamides have been designed and synthesized, several of which have demonstrated potent antiproliferative activity against hepatocellular carcinoma (HepG2) cells with IC50 values in the sub-micromolar range [1]. The compound is commercially available at ≥97% purity from reputable chemical suppliers, making it a readily accessible starting material for medicinal chemistry and chemical biology research programs .

Why 8-Methoxy-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Coumarin-3-carboxamides


Substituting 8-methoxy-2-oxo-2H-chromene-3-carboxamide with the des-methoxy analog (2-oxo-2H-chromene-3-carboxamide, CAS 1846-78-2) or with other coumarin-3-carboxamide scaffolds alters both the electronic properties and the hydrogen-bonding capacity of the core ring system . The 8-methoxy group contributes an additional hydrogen bond acceptor and influences the electron density of the chromene ring, which directly impacts the binding affinity of downstream N-substituted derivatives to biological targets such as VEGFR2, cytochrome P450, and β-tubulin [1]. Published structure–activity relationship (SAR) data show that N-substituted 8-methoxycoumarin-3-carboxamides achieve HepG2 IC50 values as low as 0.75–0.9 µM, whereas analogous coumarin-3-carboxamide series lacking the 8-methoxy group require alternative substitution patterns (e.g., 4-fluoro or 2,5-difluoro benzamide) to reach comparable potency (IC50 2.62–4.85 µM) [2]. This quantitative differential confirms that the 8-methoxy motif is not interchangeable without measurable loss of antiproliferative activity in the resulting derivatives.

Quantitative Differentiation Evidence: 8-Methoxy-2-oxo-2H-chromene-3-carboxamide vs. Closest Analogs


Derivative Antiproliferative Potency: 8-Methoxy Scaffold Delivers Sub-Micromolar HepG2 IC50 Unattainable with Des-Methoxy Core

N-substituted derivatives of 8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit HepG2 antiproliferative IC50 values as low as 0.75 µM (compound 7) and 0.9 µM (compound 5), outperforming the reference drug staurosporine (IC50 8.37–8.4 µM) by approximately 9–11 fold [1][2]. In contrast, the most potent coumarin-3-carboxamide derivatives lacking the 8-methoxy substitution (4-fluoro and 2,5-difluoro benzamide analogs) achieved HepG2 IC50 values of only 2.62–4.85 µM, a 3.5–6.5 fold lower potency [3]. This head-to-head cross-study comparison demonstrates that the 8-methoxy group is a critical structural determinant for achieving sub-micromolar cytotoxicity in liver cancer cells.

antiproliferative activity hepatocellular carcinoma structure–activity relationship

Dual VEGFR2/CYP450 Inhibition: A Polypharmacology Profile Unique to the 8-Methoxy Scaffold

The most potent N-substituted 8-methoxycoumarin-3-carboxamide (compound 7) displays dual inhibitory activity against VEGFR2 and cytochrome P450 enzymes, a polypharmacology profile not reported for coumarin-3-carboxamide derivatives lacking the 8-methoxy group [1]. In comparative assays, compound 7 inhibited both VEGFR2 and CYP450 with greater potency than sorafenib, the standard-of-care multikinase inhibitor for hepatocellular carcinoma. No analogous dual VEGFR2/CYP450 inhibition has been described for the des-methoxy coumarin-3-carboxamide series, whose reported mechanism centers on CK2 kinase inhibition [2].

VEGFR2 kinase inhibition cytochrome P450 inhibition polypharmacology liver cancer

Caspase-3/7 Activation and β-Tubulin Polymerization Inhibition: Unique Dual Mechanisms Associated with the 8-Methoxy Core

The N-substituted 8-methoxycoumarin-3-carboxamide compound 5 demonstrated dual mechanistic activity: substantial activation of caspase-3/7 and significant inhibition of β-tubulin polymerization in HepG2 cells [1]. Flow cytometric analysis showed that compound 5 induces cell cycle arrest at the G1/S phase and triggers apoptosis, increasing the percentage of cells in G2/M and pre-G1 phases. This dual apoptosis/mitotic-arrest mechanism has not been reported for derivatives of the des-methoxy coumarin-3-carboxamide series, where the primary mechanism involves CK2 kinase-mediated apoptosis without evidence of β-tubulin targeting [2].

caspase-3/7 activation β-tubulin polymerization inhibition apoptosis cell cycle arrest

Selectivity for Cancer Cells over Normal Cells: A Favorable Therapeutic Window Embedded in the 8-Methoxy Scaffold

Derivatives of the 8-methoxycoumarin-3-carboxamide scaffold show minimal impact on normal cells while potently inhibiting HepG2 cancer cells. Compound 5 (IC50 = 0.9 µM against HepG2) demonstrated minimal cytotoxicity toward normal cells [1], and compound 7 (IC50 = 0.75 µM against HepG2) similarly showed no significant impact on normal cells [2]. This selectivity profile contrasts with the des-methoxy coumarin-3-carboxamide series, where the most potent compound (14b) showed an IC50 >100 µM against LLC-MK2 normal cells—a desirable selectivity—but required a substantially higher concentration to achieve cancer cell killing (HepG2 IC50 = 2.62–4.85 µM), resulting in a narrower absolute potency window [3].

cancer cell selectivity normal cell cytotoxicity therapeutic index HepG2 LLC-MK2

Commercial Availability and Purity: ≥97% Purity as a Procurement-Grade Differentiator

8-Methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1728-88-7) is available from multiple established chemical suppliers at ≥97% purity, including Combi-Blocks (distributed by Fujifilm Wako) and JK Scientific . By comparison, the des-methoxy analog (2-oxo-2H-chromene-3-carboxamide, CAS 1846-78-2) and the 8-methoxycarboxylic acid analog (8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, CAS 2555-20-6) are listed by fewer suppliers and often at lower purity grades or with less transparent quality documentation . For procurement workflows requiring immediate experimental use without additional purification, the ≥97% purity specification of the target compound reduces batch-to-batch variability and eliminates time-consuming in-house purification steps.

commercial availability purity procurement Combi-Blocks Fujifilm Wako

Optimal Application Scenarios for 8-Methoxy-2-oxo-2H-chromene-3-carboxamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Starting Scaffold for Liver Cancer Polypharmacology Agents

Research groups targeting hepatocellular carcinoma with a polypharmacology approach should select 8-methoxy-2-oxo-2H-chromene-3-carboxamide as the core scaffold for focused library synthesis. As demonstrated in Section 3, N-substituted derivatives of this scaffold have been validated as dual VEGFR2/CYP450 inhibitors with potencies surpassing sorafenib [1], and as dual caspase-3/7 activators and β-tubulin polymerization inhibitors [2]. The des-methoxy coumarin-3-carboxamide series cannot access this dual-target profile, making the 8-methoxy scaffold the preferred starting point for multi-mechanism liver cancer agent development.

Structure–Activity Relationship (SAR) Studies Requiring Sub-Micromolar Baseline Potency

For SAR campaigns where achieving sub-micromolar cellular IC50 is a go/no-go criterion, the 8-methoxy scaffold provides a validated baseline with derivatives exhibiting HepG2 IC50 values of 0.75–0.9 µM [1][2]. The des-methoxy scaffold, by contrast, yields optimal derivatives with only 2.62–4.85 µM IC50 [3]. Starting with the 8-methoxy scaffold thus increases the probability of meeting potency thresholds in early hit-to-lead phases.

Synthetic Intermediate for Diversified Coumarin-3-carboxamide Libraries

As the unsubstituted parent amide, 8-methoxy-2-oxo-2H-chromene-3-carboxamide serves as a versatile synthetic intermediate for amide coupling with diverse amines to generate focused N-substituted libraries. Its ≥97% commercial purity [1] ensures consistent coupling yields and minimizes side-product formation. For procurement managers building compound collections, this scaffold enables rapid parallel synthesis of derivatives with documented anticancer mechanisms, supporting both lead generation and mechanistic probe development.

Chemical Biology: Validated Probe for Apoptosis and Mitotic Arrest Pathway Studies in HepG2 Cells

For chemical biology investigations into apoptosis and cell cycle regulation in liver cancer models, N-substituted derivatives of the 8-methoxy scaffold (e.g., compound 5) have been experimentally confirmed to activate caspase-3/7 and inhibit β-tubulin polymerization, inducing G1/S cell cycle arrest and apoptosis in HepG2 cells [1]. This validated mechanistic profile supports the use of the 8-methoxy scaffold as a starting point for developing chemical probes to dissect the interplay between apoptotic and mitotic pathways in hepatocellular carcinoma.

Quote Request

Request a Quote for 8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.